molecular formula C17H20BNO2 B580926 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1313519-78-6

2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B580926
M. Wt: 281.162
InChI Key: QMKLHPJUOGNMPU-UHFFFAOYSA-N
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Description

“2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that contains a pyridine ring attached to a phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . It’s part of a class of compounds known as boronic esters, which are commonly used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding aryl or alkyl halides with boronic esters in the presence of a base . The exact synthesis process for this specific compound isn’t available in the searched resources.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact 3D structure isn’t available in the searched resources.


Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl compounds . The exact chemical reactions involving this specific compound aren’t available in the searched resources.

Scientific Research Applications

  • Borylation at the Benzylic C-H Bond of Alkylbenzenes

  • Borylation at the Benzylic C-H Bond of Alkylbenzenes

  • Hydroboration of Alkyl or Aryl Alkynes and Alkenes

  • Suzuki-Miyaura Cross-Coupling Reactions

  • Preparation of Sulfinamide Derivatives

  • Coupling with Aryl Iodides

  • Asymmetric Hydroboration of 1,3-Enynes

  • Preparation of Sulfinamide Derivatives

properties

IUPAC Name

2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-11-8-12-19-15(14)13-9-6-5-7-10-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKLHPJUOGNMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736477
Record name 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1313519-78-6
Record name 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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